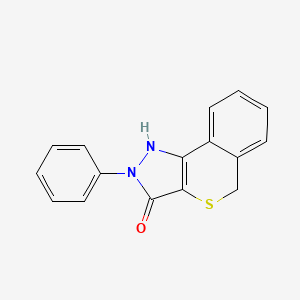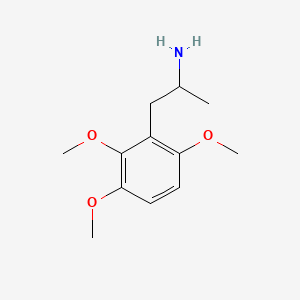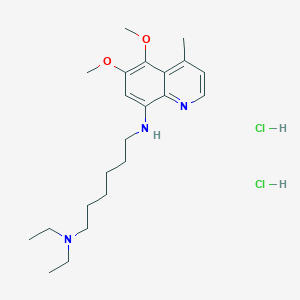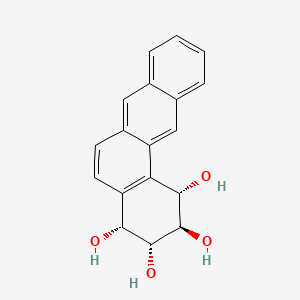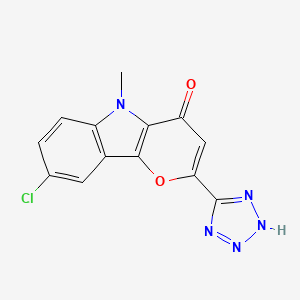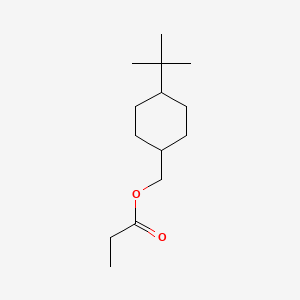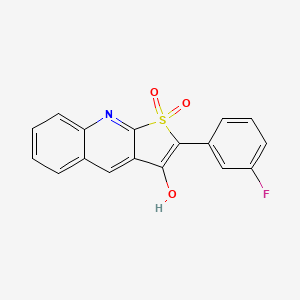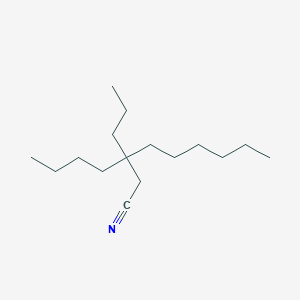
1H-Pyrrole-3-methanamine, 2-methyl-N,1,5-triphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3-methanamine, 2-methyl-N,1,5-triphenyl- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by its complex structure, which includes a methanamine group, a methyl group, and three phenyl groups attached to the pyrrole ring. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-methanamine, 2-methyl-N,1,5-triphenyl- can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which utilizes 2,5-dimethoxytetrahydrofuran and primary amines in the presence of a catalytic amount of iron (III) chloride. This method allows for the formation of N-substituted pyrroles under mild reaction conditions .
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring. This procedure is highly tolerant of various functional groups and provides good yields .
Industrial Production Methods
Industrial production of 1H-Pyrrole-3-methanamine, 2-methyl-N,1,5-triphenyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
1H-Pyrrole-3-methanamine, 2-methyl-N,1,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
科学研究应用
1H-Pyrrole-3-methanamine, 2-methyl-N,1,5-triphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1H-Pyrrole-3-methanamine, 2-methyl-N,1,5-triphenyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-Methyl-1H-pyrrole-3-methanamine: This compound has a similar structure but lacks the phenyl groups, resulting in different chemical properties and reactivity.
5-Phenyl-1H-pyrrole-3-carbaldehyde: This compound contains a phenyl group and an aldehyde group, making it structurally similar but functionally different.
Uniqueness
1H-Pyrrole-3-methanamine, 2-methyl-N,1,5-triphenyl- is unique due to the presence of multiple phenyl groups, which enhance its stability and reactivity. These substituents also provide opportunities for further functionalization, making it a versatile compound for various applications.
属性
CAS 编号 |
146204-79-7 |
|---|---|
分子式 |
C24H22N2 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
N-[(2-methyl-1,5-diphenylpyrrol-3-yl)methyl]aniline |
InChI |
InChI=1S/C24H22N2/c1-19-21(18-25-22-13-7-3-8-14-22)17-24(20-11-5-2-6-12-20)26(19)23-15-9-4-10-16-23/h2-17,25H,18H2,1H3 |
InChI 键 |
GPYQUJMPXOYJMV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)CNC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline](/img/structure/B12803175.png)
![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)

